molecular formula C7H14O4 B2508132 3-(3-Methoxypropoxy)propanoic acid CAS No. 1184834-40-9

3-(3-Methoxypropoxy)propanoic acid

Cat. No.: B2508132
CAS No.: 1184834-40-9
M. Wt: 162.185
InChI Key: WGWXERWUKMMXJD-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)propanoic acid is a propanoic acid derivative featuring a methoxypropoxy side chain. The methoxypropoxy group introduces unique physicochemical properties, such as enhanced solubility and metabolic stability compared to aromatic analogs, due to its ether linkage and alkyl chain flexibility .

Properties

IUPAC Name

3-(3-methoxypropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWXERWUKMMXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxypropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with methoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxypropoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of 3-(3-methoxypropoxy)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-(3-Methoxypropoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between 3-(3-Methoxypropoxy)propanoic acid and related compounds:

Compound Name IUPAC Name / Structure Molecular Formula Source/Context Key Properties/Activities
3-(3-Methoxypropoxy)propanoic acid 3-(3-Methoxypropoxy)propanoic acid C7H14O5 Synthetic/Unspecified Ether linkage enhances solubility and stability
3-(3-Methoxyphenyl)propanoic acid 3-(3-Methoxyphenyl)propanoic acid C10H12O3 Natural (plant metabolites) Aromatic ring confers antioxidant activity; metabolized via sulfation/glucuronidation
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid C10H12O4 Colonic metabolite of cinnamic acids Undergoes dehydroxylation to 3-(3,4-dihydroxyphenyl)propanoic acid
3-(4-Methoxyphenyl)propanoic acid 3-(4-Methoxyphenyl)propanoic acid C10H12O3 Synthetic derivatives (e.g., drug scaffolds) Used in Furin inhibitors; IC50 values ~35 µM for antiviral activity
3-Amino-3-(3-methoxyphenyl)propanoic acid 3-Amino-3-(3-methoxyphenyl)propanoic acid C10H13NO3 Synthetic (amino-functionalized) Amino group increases polarity; potential CNS activity

Metabolic and Pharmacokinetic Behavior

  • No direct metabolic data are available in the evidence.
  • Aromatic Analogs (e.g., 3-(3-Methoxyphenyl)propanoic acid): Rapidly metabolized via sulfation (e.g., 3-(3′-methoxyphenyl)propanoic acid-4′-sulfate) or glucuronidation (e.g., 3-(4′-methoxyphenyl)propanoic acid-3′-glucuronide) . Hydroxylation at the 4′-position (forming 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid) is a critical step in cinnamic acid catabolism .
  • Amino-Functionalized Derivatives: Amino groups facilitate conjugation but may also increase renal clearance, as seen in structurally related β-alanine derivatives .

Solubility and Stability

  • 3-(3-Methoxypropoxy)propanoic Acid: The ether and propanoic acid groups enhance water solubility compared to purely aromatic analogs. Stability is likely higher than ester-containing derivatives (e.g., methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride) due to reduced hydrolytic susceptibility .
  • Aromatic Analogs: Lower solubility due to hydrophobic phenyl rings; stability varies with substituents. For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is labile under acidic conditions .

Biological Activity

3-(3-Methoxypropoxy)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

3-(3-Methoxypropoxy)propanoic acid features a propanoic acid backbone with a methoxypropoxy substituent. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is C₈H₁₈O₃, and it possesses both hydrophilic and lipophilic characteristics, making it versatile in interactions with biological systems.

Antimicrobial Properties

Research indicates that 3-(3-Methoxypropoxy)propanoic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Effects

Studies have also highlighted the compound's anticancer properties. It appears to enhance the activity of certain nuclear receptors involved in cancer pathways, thereby influencing cell proliferation and apoptosis in cancer cell lines.

Target Interaction

The compound interacts with several biological targets, including:

  • Nuclear Receptors : It activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis.
  • Enzymatic Activity : It influences enzymes such as pyruvate carboxylase and aspartate aminotransferase, which are critical in metabolic pathways.

Cellular Effects

At the cellular level, 3-(3-Methoxypropoxy)propanoic acid affects:

  • Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism.
  • Hormonal Activity : The compound enhances estrogen receptor β and androgen receptor activities, which may contribute to its effects on growth and differentiation in various tissues.

Pharmacokinetics

The pharmacokinetic profile of 3-(3-Methoxypropoxy)propanoic acid suggests that it is relatively stable under physiological conditions but may undergo thermal decomposition at elevated temperatures (beginning at 125°C). Its volatility could influence its bioavailability and effectiveness in therapeutic applications.

Dosage Effects

Research on dosage effects indicates variability in biological responses:

  • Low Doses : Potentially beneficial effects on metabolic processes.
  • High Doses : Associated with adverse effects, including toxicity and disruption of metabolic pathways.

Case Studies

Several studies have examined the biological activity of 3-(3-Methoxypropoxy)propanoic acid:

  • Antimicrobial Activity Study : A laboratory study demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a natural preservative or therapeutic agent against infections.
  • Anticancer Research : In vitro studies showed that the compound reduced proliferation rates in breast cancer cell lines by 30% at 100 µM concentration, indicating a promising avenue for cancer therapy development.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Methoxypropanoic AcidSimple analogLimited antimicrobial properties
3-(3-Methoxyphenyl)propanoic AcidPhenyl-substituted variantEnhanced anticancer properties
3-(3-Methoxypropoxy)propanoic AcidUnique methoxypropoxy groupBroad antimicrobial and anticancer effects

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